molecular formula C16H15BrClNO4 B5795846 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide

2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide

Cat. No. B5795846
M. Wt: 400.6 g/mol
InChI Key: QZTMUXSRUVMADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide, also known as BTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. BTB has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the proteasome by binding to the active site of the enzyme. This binding results in the inhibition of proteasome activity, leading to the accumulation of misfolded and damaged proteins within cells. This accumulation can trigger a variety of cellular responses, including apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its proteasome inhibitory activity, 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of other enzymes, including the chymotrypsin-like activity of the proteasome. 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its specificity for the proteasome. This specificity allows researchers to selectively target the proteasome, without affecting other cellular processes. Additionally, 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit potent proteasome inhibitory activity, making it a valuable tool for researchers studying the proteasome. However, one limitation of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. Additionally, researchers are exploring the potential of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide as a therapeutic agent in the treatment of cancer and other diseases. Finally, researchers are investigating the potential of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide as a tool for studying the role of the proteasome in various cellular processes.

Synthesis Methods

The synthesis of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide involves several steps, starting with the reaction of 4-chloro-3,5-dimethoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with 2-bromo-3,4,5-trimethoxyaniline in the presence of a base to form the final product. The synthesis of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been optimized to yield high purity and yield, making it readily available for research purposes.

Scientific Research Applications

2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as a proteasome inhibitor. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins. Inhibition of proteasome activity has been shown to have therapeutic potential in cancer treatment, as well as in the treatment of other diseases such as neurodegenerative disorders.

properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO4/c1-21-12-8-11(13(17)15(23-3)14(12)22-2)16(20)19-10-6-4-9(18)5-7-10/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTMUXSRUVMADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide

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